9,12-Octadecadienal

Description

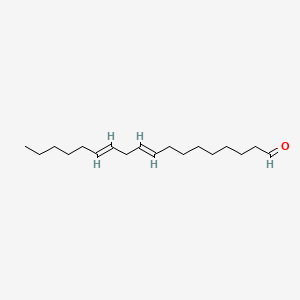

Structure

3D Structure

Properties

IUPAC Name |

(9E,12E)-octadeca-9,12-dienal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,18H,2-5,8,11-17H2,1H3/b7-6+,10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLZULGRVFOIDK-AVQMFFATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880841 | |

| Record name | 9,12-octadecadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26537-70-2 | |

| Record name | 9,12-octadecadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Occurrence and Biosynthesis of 9,12-Octadecadienal in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,12-Octadecadienal, a C18 polyunsaturated aldehyde, is a significant bioactive compound found in various plant species. As a derivative of the essential fatty acid linoleic acid, it plays a role in plant defense mechanisms and contributes to the characteristic aroma of many plants. This technical guide provides an in-depth overview of the natural sources of 9,12-Octadecadienal in plants, its biosynthetic pathway, and detailed methodologies for its extraction and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, drug discovery, and natural product chemistry.

Natural Sources of 9,12-Octadecadienal in Plants

9,12-Octadecadienal has been identified in a variety of plant species, often as a component of their essential oils or as a volatile organic compound. Its presence is particularly noted in the seeds and tubers of certain plants. The following table summarizes the known plant sources of 9,12-Octadecadienal and its isomers, with quantitative data presented where available. It is important to note that much of the current data is based on Gas Chromatography-Mass Spectrometry (GC-MS) analysis and is reported as relative peak area percentage, which indicates a relative abundance rather than an absolute concentration.

| Plant Species | Plant Part | Compound | Quantitative Data (Relative Peak Area %) | Reference(s) |

| Annona muricata (Soursop) | Seeds | 9,12-Octadecadienal | 15.26% | |

| Solena amplexicaulis | Tuber | 9,17-Octadecadienal (isomer) | 21.77% | [1] |

| Nitraria tangutorum | Seed Oil | 9,12-Octadecadienal | Present (exact % not specified) | [2] |

| Adansonia digitata (Baobab) | Seed Oil | Derivative: Methyl ester of 9,12-octadecadienoic acid | Present (exact % not specified) |

Biosynthesis of 9,12-Octadecadienal: The Lipoxygenase (LOX) Pathway

The biosynthesis of 9,12-Octadecadienal in plants is a multi-step enzymatic process originating from linoleic acid, an abundant polyunsaturated fatty acid. The primary pathway involved is the lipoxygenase (LOX) pathway, which is activated in response to tissue damage or stress.

The key enzymes in this pathway are:

-

Lipoxygenase (LOX): Specifically, 9-lipoxygenase (9-LOX) catalyzes the stereospecific oxygenation of linoleic acid at the C-9 position, forming 9-hydroperoxyoctadecadienoic acid (9-HPODE).

-

Hydroperoxide Lyase (HPL): This enzyme, a member of the cytochrome P450 family (CYP74), cleaves the 9-HPODE molecule. Specifically, a 9-hydroperoxide lyase (9-HPL) is responsible for the cleavage of the C-C bond between the hydroperoxy group and the adjacent carbon, yielding a C9 aldehyde and a C9-oxo-acid. In the case of 9-HPODE, this cleavage results in the formation of 9-oxononanoic acid and the C9 volatile aldehyde, (3Z)-nonenal. While not directly producing 9,12-octadecadienal, this pathway highlights the production of C9 aldehydes from linoleic acid. The formation of the full C18 aldehyde, 9,12-octadecadienal, is understood to be a result of the oxidation of linoleic acid.[2]

The following diagram illustrates the initial steps of the lipoxygenase pathway leading to the formation of C9 aldehydes from linoleic acid.

Experimental Protocols

The accurate identification and quantification of 9,12-Octadecadienal in plant matrices require robust experimental protocols. The following sections detail the methodologies for the extraction and analysis of this compound.

Protocol 1: Solvent Extraction of Fatty Aldehydes from Plant Seeds

This protocol is a general method for the extraction of lipids, including fatty aldehydes, from seed materials.

1. Materials and Reagents:

-

Plant seeds (finely ground)

-

Soxhlet extraction apparatus

-

n-Hexane (analytical grade)

-

Methanol (analytical grade)

-

Chloroform (analytical grade)

-

Rotary evaporator

-

Anhydrous sodium sulfate

-

Glass vials for sample storage

2. Procedure:

-

Sample Preparation: Grind the plant seeds into a fine powder to increase the surface area for extraction. Dry the powder in an oven at 60°C for 24 hours to remove moisture.

-

Soxhlet Extraction:

-

Place a known amount of the dried seed powder (e.g., 10 g) into a cellulose thimble.

-

Assemble the Soxhlet apparatus with a round-bottom flask containing n-hexane (e.g., 250 mL).

-

Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the sample, extracting the lipids.

-

-

Solvent Evaporation: After extraction, cool the flask and transfer the hexane extract to a clean, pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator under reduced pressure at 40°C.

-

Drying and Weighing: Dry the resulting lipid extract under a stream of nitrogen gas to remove any residual solvent. Weigh the flask to determine the total lipid yield.

-

Sample Storage: Store the lipid extract in a sealed glass vial at -20°C under a nitrogen atmosphere to prevent oxidation until further analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Aldehyde Analysis

HS-SPME is a solvent-free technique ideal for the analysis of volatile and semi-volatile compounds like 9,12-Octadecadienal from plant tissues.

1. Materials and Reagents:

-

Fresh or dried plant material (leaves, flowers, or powdered seeds)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (20 mL) with PTFE/silicone septa

-

Heating block or water bath

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

2. Procedure:

-

Sample Preparation: Place a precisely weighed amount of the plant material (e.g., 1-2 g of fresh tissue or 0.5 g of dried powder) into a headspace vial.

-

Incubation and Extraction:

-

Seal the vial tightly with the screw cap.

-

Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial by piercing the septum and depressing the plunger.

-

Allow the fiber to adsorb the volatile compounds for a set time (e.g., 30-60 minutes) at the same temperature.

-

-

Desorption and GC-MS Analysis:

-

Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS.

-

Desorb the analytes from the fiber onto the GC column by exposing the fiber in the injector for a specific time (e.g., 2-5 minutes) at a high temperature (e.g., 250°C).

-

Start the GC-MS analysis.

-

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This section provides a general GC-MS method for the separation and identification of 9,12-Octadecadienal.

1. Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column is suitable (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at a rate of 10°C/min.

-

Ramp 2: Increase to 280°C at a rate of 5°C/min, hold for 10 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-500.

-

2. Compound Identification:

-

The identification of 9,12-Octadecadienal is achieved by comparing the retention time and the mass spectrum of the unknown peak with those of an authentic standard.

-

In the absence of a standard, tentative identification can be made by comparing the mass spectrum with entries in a spectral library (e.g., NIST, Wiley).

The following diagram illustrates a general workflow for the extraction and analysis of 9,12-Octadecadienal from plant materials.

Conclusion

9,12-Octadecadienal is a naturally occurring aldehyde in the plant kingdom with significant biological relevance. Understanding its distribution, biosynthesis, and the methods for its analysis is crucial for harnessing its potential in various applications, including drug development and the flavor and fragrance industry. This technical guide provides a comprehensive foundation for researchers and scientists to further explore the fascinating chemistry and biology of this compound. The provided protocols offer a starting point for the development of more specific and validated analytical methods for the absolute quantification of 9,12-Octadecadienal in diverse plant matrices.

References

An In-depth Technical Guide to 9,12-Octadecadienal: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,12-Octadecadienal, a reactive aldehyde derived from the oxidation of the essential fatty acid linoleic acid, has garnered increasing interest in the scientific community. Its discovery is intrinsically linked to the advancements in analytical chemistry in the mid-20th century, which allowed for the detailed investigation of lipid peroxidation products. This technical guide provides a comprehensive overview of the discovery and history of 9,12-Octadecadienal, its synthesis, and its emerging biological roles, with a particular focus on its anti-inflammatory and antimicrobial properties. Detailed experimental protocols and a thorough examination of its modulation of key signaling pathways are presented to facilitate further research and drug development efforts in this area.

Discovery and History

The formal discovery of 9,12-Octadecadienal is not attributed to a single breakthrough moment but rather evolved from the systematic study of linoleic acid oxidation. The groundwork was laid in the mid-20th century with the advent of powerful analytical techniques like gas chromatography-mass spectrometry (GC-MS), which enabled the separation and identification of complex mixtures of lipid peroxidation products. Early studies focused on the hydroperoxy precursors of 9,12-Octadecadienal, namely 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE). It was understood that these unstable hydroperoxides readily decompose to form a variety of secondary products, including aldehydes such as 9,12-Octadecadienal.

Subsequent research in food science and biomedicine further elucidated the presence of 9,12-Octadecadienal in various biological systems. It has been identified as a volatile compound in oxidized vegetable oils and has been detected in various plant species, animal tissues, and microorganisms. Its role as a semiochemical, particularly as a pheromone component in insects, has also been a significant area of investigation.

Table 1: Key Milestones in the History of 9,12-Octadecadienal Research

| Time Period | Key Advancement | Significance |

| Mid-20th Century | Development of GC-MS | Enabled the separation and identification of linoleic acid oxidation products. |

| 1960s - 1970s | Characterization of lipid hydroperoxides | Identified the immediate precursors to 9,12-Octadecadienal. |

| 1980s - 1990s | Studies on autoxidation of oils | Established the presence of 9,12-Octadecadienal in food systems. |

| 2000s - Present | Investigation of biological activities | Uncovered its potential roles in inflammation, microbial signaling, and as a semiochemical. |

Synthesis of 9,12-Octadecadienal

The primary method for the synthesis of 9,12-Octadecadienal is through the oxidative cleavage of its parent fatty acid, linoleic acid.

Ozonolysis of Linoleic Acid

Ozonolysis is a widely used method for the cleavage of carbon-carbon double bonds. In this process, ozone (O₃) reacts with the double bonds of linoleic acid to form an unstable primary ozonide, which then rearranges to a more stable secondary ozonide. Subsequent workup of the ozonide yields the desired aldehyde products.

Experimental Protocol: Ozonolysis of Linoleic Acid

Materials:

-

Linoleic acid

-

Dichloromethane (DCM), anhydrous

-

Ozone (generated from an ozone generator)

-

Triphenylphosphine (PPh₃) or Dimethyl sulfide (DMS) for reductive workup

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

Dissolve linoleic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. Cool the solution to -78°C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

-

Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

-

For reductive workup, add a reducing agent such as triphenylphosphine or dimethyl sulfide to the reaction mixture at -78°C and allow it to slowly warm to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography, using a gradient of hexane and ethyl acetate as the eluent, to isolate 9,12-Octadecadienal.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

9,12-Octadecadienal and related oxidized linoleic acid metabolites have been shown to possess significant biological activities, particularly in the modulation of inflammatory and microbial processes.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Emerging evidence suggests that 9,12-Octadecadienal can exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Signaling Pathway: Inhibition of LPS-Induced Inflammation

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. Upon binding to its receptor, Toll-like receptor 4 (TLR4), LPS triggers a signaling cascade that leads to the activation of NF-κB and MAPKs (p38, JNK, and ERK). These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). 9,12-Octadecadienal is proposed to inhibit this inflammatory cascade.

Caption: Proposed anti-inflammatory mechanism of 9,12-Octadecadienal.

Table 2: Quantitative Data on Anti-inflammatory Activity (Data for related compounds)

| Compound | Target | Assay | IC₅₀ | Reference |

| 8-oxo-9-octadecenoic acid | TNF-α production | LPS-stimulated RAW 264.7 cells | ~50 µM | [1] |

| 8-oxo-9-octadecenoic acid | IL-6 production | LPS-stimulated RAW 264.7 cells | ~50 µM | [1] |

| Dimeric gallotannin analogues | TNF-α secretion | LPS-stimulated human PBMCs | 5-24 µM | [2] |

| BV-9238 (Herbal formulation) | TNF-α production | LPS-stimulated RAW 264.7 cells | ~10 µg/mL | [3] |

Note: Specific IC₅₀ values for 9,12-Octadecadienal are not yet well-documented in publicly available literature. The data presented here are for structurally related compounds or complex mixtures and should be interpreted with caution.

Antimicrobial Activity

Preliminary studies suggest that 9,12-Octadecadienal and extracts containing it possess antimicrobial properties against a range of bacteria and fungi. The proposed mechanism of action involves the disruption of microbial cell membranes and interference with cellular permeability, leading to cell death.

Table 3: Minimum Inhibitory Concentration (MIC) of Related Compounds

| Compound/Extract | Organism | MIC | Reference |

| Microcystis aeruginosa DEE extract | Escherichia coli | 0.5 mg/mL | [4] |

| Microcystis aeruginosa DEE extract | Staphylococcus aureus | 1.2 mg/mL | [4] |

| G17 peptide encapsulated in PLGA | Escherichia coli O157:H7 | 3.13 µM | [5] |

| G17 peptide encapsulated in PLGA | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.2 µM | [5] |

Note: Specific MIC values for pure 9,12-Octadecadienal are not yet well-established. The data presented are for extracts or other antimicrobial agents and serve as a reference.

Key Experimental Protocols

Western Blot Analysis for NF-κB p65 Translocation

This protocol describes the detection of the p65 subunit of NF-κB in the nuclear fraction of macrophages to assess its activation.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

9,12-Octadecadienal

-

Cell lysis buffer

-

Nuclear and cytoplasmic extraction reagents

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against NF-κB p65

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture RAW 264.7 cells to 80-90% confluency.

-

Pre-treat cells with various concentrations of 9,12-Octadecadienal for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes).

-

Wash the cells with ice-cold PBS and harvest them.

-

Perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

-

Determine the protein concentration of the nuclear extracts using a protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Caption: A typical workflow for Western blot analysis.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of an antimicrobial agent against bacteria.[6]

Materials:

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

9,12-Octadecadienal

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of 9,12-Octadecadienal in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest desired concentration.

-

Perform serial two-fold dilutions of the compound in MHB across the wells of a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (bacteria in MHB without the compound).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Conclusion and Future Directions

9,12-Octadecadienal, a product of linoleic acid oxidation, represents a molecule of growing interest with potential applications in the pharmaceutical and food industries. While its discovery and history are intertwined with the broader field of lipid chemistry, its specific biological functions are only beginning to be unraveled. The evidence suggesting its role in modulating key inflammatory signaling pathways like NF-κB and MAPK is compelling, though further research with the pure compound is necessary to establish definitive mechanisms and quantitative efficacy. Similarly, its antimicrobial potential warrants more in-depth investigation to determine its spectrum of activity and mode of action. The detailed protocols provided in this guide are intended to facilitate these future studies, which will be crucial for translating the potential of 9,12-Octadecadienal into tangible therapeutic and industrial applications. Future research should focus on obtaining precise quantitative data (IC₅₀ and MIC values) for the pure compound, elucidating the specific molecular targets within the signaling pathways, and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. In vitro and in vivo inhibition of LPS-induced tumor necrosis factor-alpha production by dimeric gallotannin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of LPS-induced TNF-α and NO production in mouse macrophage and inflammatory response in rat animal models by a novel Ayurvedic formulation, BV-9238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 5. Potent and Specific Antibacterial Activity against Escherichia coli O157:H7 and Methicillin Resistant Staphylococcus aureus (MRSA) of G17 and G19 Peptides Encapsulated into Poly-Lactic-Co-Glycolic Acid (PLGA) Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

A Technical Guide to the Biosynthesis of 9,12-Octadecadienal from Linoleic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,12-Octadecadienal is a polyunsaturated fatty aldehyde derived from the essential fatty acid, linoleic acid.[1] This aldehyde and its derivatives are of significant interest in various fields, including flavor and fragrance industries, as well as in the study of signaling pathways and as potential precursors for the synthesis of bioactive molecules.[1] The biosynthesis of 9,12-Octadecadienal is a multi-step enzymatic process primarily occurring in plants and has been identified in some insects.[1] This technical guide provides an in-depth overview of the core biosynthetic pathway, including detailed experimental protocols, quantitative data, and visual representations of the key processes.

The conversion of linoleic acid to 9,12-Octadecadienal is predominantly a two-step enzymatic cascade involving the sequential action of lipoxygenase (LOX) and hydroperoxide lyase (HPL).[2][3]

Core Biosynthetic Pathway

The biosynthesis of 9,12-Octadecadienal from linoleic acid proceeds through two main enzymatic steps:

-

Oxygenation by Lipoxygenase (LOX): The initial step involves the stereospecific incorporation of molecular oxygen into linoleic acid, catalyzed by the enzyme lipoxygenase (LOX; EC 1.13.11.12).[4][5] Specifically, 9-lipoxygenase (9-LOX) abstracts a hydrogen atom and facilitates the insertion of oxygen at the C-9 position of the linoleic acid backbone. This reaction forms 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE), a hydroperoxide intermediate.[4][5][6]

-

Cleavage by Hydroperoxide Lyase (HPL): The unstable 9-HPODE intermediate is then cleaved by hydroperoxide lyase (HPL; EC 4.1.2.92), a cytochrome P450 enzyme.[7] This enzyme catalyzes the scission of the C9-C10 bond of 9-HPODE, yielding two fragments: the C9 aldehyde, (Z)-3-nonenal, and a C9 ω-oxo-acid, 9-oxononanoic acid. Through isomerization, (Z)-3-nonenal can be converted to 9,12-Octadecadienal's isomer, 2(E)-nonenal.[2][8]

-

Potential Further Reduction: In some biological systems, particularly in insects, the resulting aldehyde, 9,12-Octadecadienal, can be further metabolized.[1] One common fate is its reduction to the corresponding alcohol, 9,12-octadecadienol, a reaction catalyzed by alcohol dehydrogenase (ADH) or aldehyde reductase enzymes.[1][9][10]

Quantitative Data

The efficiency of the biosynthetic pathway is dependent on various factors, including the source of the enzymes, pH, temperature, and substrate concentration. The following tables summarize key quantitative data for the enzymes involved.

Table 1: Kinetic Parameters of Lipoxygenase (LOX) with Linoleic Acid

| Enzyme Source | Optimal pH | Km (µM) | Vmax (nmol/mg protein/min) | Reference |

| Soybean (LOX-1B) | 9.0 | 7.7 | 30.0 | [11] |

| Soybean (LOX-1B) | 9.0 | 20.7 | 8.3 | [11] |

| Chlorella | 7.5 | - | - | [4][12] |

| Soybean | 10.0 | 15 (dissociation constant) | - | [13] |

Table 2: Optimal Conditions and Product Specificity of Lipoxygenases

| Enzyme Source | Optimal pH | Product(s) | Notes | Reference |

| Soybean Lipoxygenase-1 | < 8.5 | (9S)- and (13S)-hydroperoxides | Proportion of 9-hydroperoxide increases at lower pH. | [5] |

| Chlorella Lipoxygenase | 7.5 | 9-HPOD and 13-HPOD (equal amounts) | Isomer ratio not altered between pH 6 to 9. | [4][12] |

| Luffa aegyptiaca (dehulled seed) | 7.0 | - | Classified as type 2 lipoxygenase. | [14] |

| Luffa aegyptiaca (whole seed) | 6.0 | - | - | [14] |

Table 3: Hydroperoxide Lyase (HPL) Activity and Substrate Specificity

| Enzyme Source | Optimal pH | Substrate Specificity | Notes | Reference |

| Cucumber | - | Preference for 9-hydroperoxides | - | [7] |

| Papaya (recombinant) | 6.0 | 13S-HPODE | N-terminal truncation enhances activity. | [3] |

| Olive (recombinant) | - | 13-HPODE | Production optimized using experimental design. | [15] |

| Almond | 6.5 | 9-HPOD > 9-HPOT > 13-HPOD > 13-HPOT | - | [16] |

Experimental Protocols

Protocol 1: Lipoxygenase (LOX) Activity Assay

This protocol is adapted from the spectrophotometric method described by Axelrod et al. (1981).[17][18]

Materials:

-

0.1 M Tris-HCl buffer, pH 9.0[11]

-

Linoleic acid substrate solution (10 mM sodium linoleate stock)[17]

-

Purified or crude lipoxygenase enzyme extract

-

Spectrophotometer capable of measuring absorbance at 234 nm

Procedure:

-

Substrate Preparation: Prepare a 10 mM sodium linoleate stock solution. In a light-protected flask, mix 78 µL of linoleic acid and 90 µL of Tween 20 with 10 mL of distilled water. Clarify the solution by adding approximately 100 µL of 0.5 M NaOH. Bring the final volume to 25 mL with distilled water.[17]

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 2.9 mL of 0.1 M Tris-HCl buffer (pH 9.0) and 0.1 mL of the sodium linoleate substrate solution.

-

Enzyme Addition: Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the enzyme extract to the cuvette. Mix gently by inversion.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 234 nm for 5 minutes.[19] The formation of the conjugated diene hydroperoxide results in an increased absorbance at this wavelength.

-

Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of 25,000 M⁻¹ cm⁻¹ for the hydroperoxide product. One unit of activity is defined as the amount of enzyme that forms 1 µmol of hydroperoxide per minute.[19]

Protocol 2: Hydroperoxide Lyase (HPL) Activity Assay

This protocol involves the preparation of the 9-HPODE substrate followed by the HPL-catalyzed cleavage.

Part A: Synthesis of 9-Hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE)

-

Enzyme Source: Utilize a 9-lipoxygenase source, such as maize seed extract.[6]

-

Reaction: Incubate linoleic acid with the 9-LOX preparation in a suitable buffer (e.g., 0.1 M borate buffer, pH 7.0) with vigorous stirring and oxygen supply.

-

Purification: Purify the 9-HPODE product using normal-phase HPLC.[20]

Part B: HPL Assay

-

Reaction Mixture: Prepare a reaction mixture containing the purified 9-HPODE in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 6.5).[16]

-

Enzyme Addition: Add the HPL enzyme preparation to initiate the reaction.

-

Product Analysis: Analyze the formation of the aldehyde product, 9,12-Octadecadienal, using Gas Chromatography-Mass Spectrometry (GC-MS).[16] Headspace solid-phase microextraction (SPME) can be used to trap the volatile aldehyde products.[16]

Protocol 3: GC-MS Analysis of 9,12-Octadecadienal

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).[21]

Procedure:

-

Sample Preparation: Extract the reaction mixture with an organic solvent such as n-hexane or ethyl acetate.[2][22]

-

GC Separation:

-

MS Detection:

-

Identification: Identify 9,12-Octadecadienal by comparing its retention time and mass spectrum with that of a known standard and by searching against a mass spectral library (e.g., NIST).[21][24]

Protocol 4: Alcohol Dehydrogenase (ADH) Activity Assay for Aldehyde Reduction

This assay measures the reduction of the aldehyde to an alcohol, which is coupled to the oxidation of NADH to NAD⁺.

Materials:

-

Purified or crude alcohol dehydrogenase extract

-

9,12-Octadecadienal substrate

-

NADH

-

Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the buffer, NADH, and the enzyme extract.

-

Substrate Addition: Initiate the reaction by adding the 9,12-Octadecadienal substrate.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of NADH consumption, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹ cm⁻¹).

Mandatory Visualizations

Caption: Biosynthetic pathway of 9,12-Octadecadienal from linoleic acid.

Caption: General experimental workflow for the biosynthesis and analysis.

References

- 1. Buy 9,12-Octadecadienal (EVT-2753322) | 26537-70-2 [evitachem.com]

- 2. Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application [mdpi.com]

- 3. Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification of lipoxygenase from Chlorella: production of 9- and 13-hydroperoxide derivatives of linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Method to produce 9(S)-hydroperoxides of linoleic and linolenic acids by maize lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty acid 9- and 13-hydroperoxide lyases from cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of 9-fatty acid hydroperoxide lyase-like activity in germinating barley seeds that transforms 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid into 2(E)-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]

- 10. Alcohol dehydrogenase Assay Kit (ab272518) | Abcam [abcam.com]

- 11. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 12. researchgate.net [researchgate.net]

- 13. Effect of lipid hydroperoxide on lipoxygenase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Lipoxygenase activity determination [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation [mdpi.com]

- 20. Heme-catalyzed degradation of linoleate 9-hydroperoxide (9-HPODE) forms two allylic epoxy-ketones via a proposed pseudo-symmetrical diepoxy radical intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. researchgate.net [researchgate.net]

- 23. 9,12-Octadecadienal | C18H32O | CID 5283383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Role of 9,12-Octadecadienal in Insect Pheromones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,12-Octadecadienal is a polyunsaturated fatty aldehyde that plays a significant role as a sex pheromone component in certain insect species. This technical guide provides an in-depth analysis of its function, biosynthesis, mechanism of action, and the experimental methodologies used to elucidate its role. The primary focus is on its well-documented presence in the castor semi-looper moth, Achaea janata, a notable agricultural pest. This document synthesizes current knowledge to support further research and the development of novel pest management strategies.

Introduction

Chemical communication is a cornerstone of insect behavior, governing critical activities such as mating, aggregation, and foraging. Pheromones, as chemical signals between conspecifics, are of particular interest for their specificity and potency. 9,12-Octadecadienal, an 18-carbon aldehyde with two double bonds, has been identified as a key component of the female sex pheromone in the castor semi-looper moth, Achaea janata (Lepidoptera: Noctuidae). Understanding the intricate details of this semiochemical's function is paramount for its potential application in integrated pest management (IPM) programs, offering an environmentally benign alternative to conventional insecticides. This guide will delve into the quantitative aspects of its pheromonal activity, the experimental protocols for its study, and the underlying biological pathways of its production and perception.

Quantitative Data on Pheromone Composition

The female sex pheromone of Achaea janata is a multi-component blend. (9Z,12Z)-9,12-Octadecadienal is a major constituent, working in concert with other long-chain hydrocarbons to elicit a behavioral response in males. The identified components and their approximate ratios are summarized in the table below.

| Pheromone Component | Chemical Formula | Isomeric Form | Relative Abundance |

| Heneicosane | C₂₁H₄₄ | - | ~1 |

| (6Z,9Z)-6,9-Heneicosadiene | C₂₁H₄₀ | Z,Z | ~1 |

| (3Z,6Z,9Z)-3,6,9-Heneicosatriene | C₂₁H₃₈ | Z,Z,Z | 60-70 |

| (9Z,12Z)-9,12-Octadecadienal | C₁₈H₃₂O | Z,Z | ~1 |

Table 1: Composition of the female sex pheromone blend of Achaea janata.

Experimental Protocols

The identification and characterization of 9,12-Octadecadienal as a pheromone component in Achaea janata involved a series of meticulous experimental procedures.

Pheromone Extraction and Analysis

-

Pheromone Gland Excision: Pheromone glands are typically excised from the abdominal tips of virgin female moths during their calling period (the period of pheromone release).

-

Solvent Extraction: The excised glands are immersed in a non-polar solvent, such as hexane, for a specific duration to extract the volatile and semi-volatile pheromone components.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The crude extract is then analyzed using GC-MS. The gas chromatograph separates the individual components of the extract based on their volatility and interaction with the column's stationary phase. The mass spectrometer then fragments each component, providing a unique mass spectrum that allows for its identification by comparing it to known standards and libraries.

Electrophysiological Assays

-

Electroantennography (EAG): This technique is used to measure the overall electrical response of a male moth's antenna to the pheromone components. An isolated antenna is placed between two electrodes, and a puff of air containing the test compound is passed over it. The resulting depolarization of the olfactory receptor neurons is recorded as an EAG response. Studies on Achaea janata have shown that male antennae exhibit significant EAG responses to (9Z,12Z)-9,12-octadecadienal.

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): This method combines the separation power of gas chromatography with the sensitivity of the insect antenna. The effluent from the GC column is split, with one part going to a standard detector (like a flame ionization detector) and the other being directed over an insect antenna. This allows for the precise identification of which compounds in a complex mixture are biologically active.

Behavioral Assays

-

Wind Tunnel Bioassays: To confirm the behavioral activity of the identified compounds, wind tunnel experiments are conducted. Male moths are released into a controlled environment where a plume of the synthetic pheromone blend (or individual components) is introduced. Their flight behavior, including upwind flight, casting, and landing at the source, is observed and quantified.

Biosynthesis of 9,12-Octadecadienal

The biosynthesis of moth sex pheromones, including aldehydes like 9,12-octadecadienal, is a specialized branch of fatty acid metabolism that primarily occurs in the pheromone gland. While the specific enzymatic pathway in Achaea janata has not been fully elucidated, a general pathway can be inferred from studies on other moth species.

The likely biosynthetic pathway for 9,12-octadecadienal starts with a common fatty acid precursor, such as linoleic acid ((9Z,12Z)-octadeca-9,12-dienoic acid), which is readily available in the insect's diet. This precursor then undergoes a series of enzymatic modifications.

Caption: Proposed biosynthetic pathway of (9Z,12Z)-9,12-Octadecadienal in insects.

Mechanism of Action: Olfactory Signaling Pathway

The perception of 9,12-octadecadienal by male moths initiates a cascade of events within the antenna, leading to a behavioral response.

Pheromone molecules enter the sensilla on the male antenna through pores and are bound by pheromone-binding proteins (PBPs) in the sensillar lymph. These PBPs transport the hydrophobic pheromone molecules to the olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs). The binding of 9,12-octadecadienal to its specific OR, a ligand-gated ion channel, causes a conformational change, leading to the opening of the ion channel and depolarization of the ORN. This generates an action potential that travels down the axon of the ORN to the antennal lobe of the moth's brain. In the antennal lobe, the signals from ORNs expressing the same OR converge on specific glomeruli. This spatial pattern of glomerular activation is then processed by higher brain centers, ultimately leading to the initiation of upwind flight behavior towards the pheromone source.

Caption: Generalized olfactory signaling pathway for insect pheromone reception.

Conclusion and Future Directions

9,12-Octadecadienal is a crucial semiochemical in the reproductive biology of Achaea janata. The data and protocols presented in this guide provide a solid foundation for researchers in chemical ecology and those involved in the development of pest control strategies. Future research should focus on the precise identification of the genes and enzymes involved in the biosynthesis of 9,12-octadecadienal in Achaea janata. Furthermore, the identification and characterization of the specific olfactory receptor(s) for this compound would open new avenues for the design of highly specific and effective synthetic attractants or repellents for the management of this agricultural pest. Such advancements will contribute to the development of more sustainable and environmentally friendly approaches to crop protection.

The Occurrence of 9,12-Octadecadienal in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,12-Octadecadienal, a polyunsaturated fatty aldehyde derived from the oxidation of linoleic acid, is an emerging molecule of interest within the field of microbial secondary metabolism. While its presence in plants and animals as a product of lipid peroxidation is well-documented, its role in the microbial kingdom is only beginning to be understood. This technical guide provides a comprehensive overview of the current knowledge regarding the occurrence of 9,12-Octadecadienal in microbial metabolism, with a focus on its biosynthesis, potential physiological roles, and the methodologies required for its study. This document synthesizes available data to serve as a foundational resource for researchers in microbiology, natural product chemistry, and drug development.

Introduction

Microbial secondary metabolites are a rich source of novel bioactive compounds with diverse applications in medicine and biotechnology. Among these, lipid-derived signaling molecules, known as oxylipins, play crucial roles in regulating fungal development, sporulation, and mycotoxin production. 9,12-Octadecadienal, a C18 unsaturated aldehyde, is an oxylipin derived from linoleic acid, a common fatty acid in many fungal species. Its structural similarity to other biologically active lipids suggests a potential role in cell signaling pathways. This guide details the known microbial sources of this compound, outlines its biosynthetic pathway, provides detailed experimental protocols for its detection and analysis, and explores its potential functions in microbial physiology.

Microbial Occurrence of 9,12-Octadecadienal

The identification of 9,12-Octadecadienal in microbial cultures is a relatively recent finding. The primary documented microbial source is the fungus Penicillium sp. 8PKH, isolated from deteriorated rice straws. While quantitative data on production levels in this or other microorganisms is currently scarce in publicly available literature, its identification underscores the capability of fungi to produce such fatty aldehydes.

Data Presentation: Occurrence of 9,12-Octadecadienal and Related Precursors

The following table summarizes the qualitative identification of 9,12-Octadecadienal and its direct precursor, linoleic acid, in microbial sources based on current literature.

| Compound | Microbial Species | Source of Isolation | Detection Method | Quantitative Data | Reference(s) |

| 9,12-Octadecadienal | Penicillium sp. 8PKH | Deteriorated Rice Straws | GC-MS | Not Reported | |

| Linoleic Acid (precursor) | Penicillium species (various) | Various | GC-MS | Component of total fatty acids | |

| Linoleic Acid (precursor) | Aspergillus species (various) | Various | GC-MS | Component of total fatty acids |

Biosynthesis of 9,12-Octadecadienal in Microbes

The biosynthesis of 9,12-Octadecadienal in microbes is hypothesized to follow the well-established lipoxygenase (LOX) pathway, which is responsible for the formation of a variety of oxylipins from polyunsaturated fatty acids. This enzymatic cascade involves two key steps:

-

Hydroperoxidation: A lipoxygenase (LOX) enzyme abstracts a hydrogen atom from the pentadiene system of linoleic acid and facilitates the stereo-specific insertion of molecular oxygen. This reaction forms a hydroperoxyoctadecadienoic acid (HPODE) intermediate. Depending on the specific LOX enzyme, either 9-HPODE or 13-HPODE can be formed.

-

Cleavage: The unstable hydroperoxide intermediate is then cleaved by a hydroperoxide lyase (HPL), a type of cytochrome P450 enzyme. This cleavage results in the formation of an aldehyde and an ω-oxo acid. The formation of 9,12-Octadecadienal would result from the reduction of the corresponding acyl group from a linoleoyl precursor.

Diagram of the Hypothesized Biosynthetic Pathway

Caption: Hypothesized biosynthesis of 9,12-Octadecadienal from linoleic acid.

Potential Role in Fungal Physiology: Oxylipin Signaling

While the specific function of 9,12-Octadecadienal in microbial metabolism has not been directly elucidated, the broader class of molecules to which it belongs—oxylipins—are known to be critical signaling molecules in fungi. They regulate a variety of developmental processes, including:

-

Sporulation: Linoleic acid-derived oxylipins are involved in the balance between asexual and sexual sporulation in fungi like Aspergillus nidulans.

-

Mycotoxin Biosynthesis: The presence of certain oxylipins can inhibit the production of mycotoxins in pathogenic fungi.

-

Pathogenesis: Oxylipins can act as virulence factors during plant-pathogen interactions.

Given these roles, it is plausible that 9,12-Octadecadienal acts as a signaling molecule, potentially influencing fungal development, quorum sensing, or mediating interactions with other organisms in its environment.

Diagram of a Generalized Fungal Oxylipin Signaling Pathway

Caption: Generalized signaling pathway of oxylipins in fungi.

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of Penicillium species, and the extraction, and analysis of 9,12-Octadecadienal. These protocols are based on established methods for fungal secondary metabolite analysis and may require optimization for this specific compound.

Cultivation of Penicillium sp. for Secondary Metabolite Production

This protocol is based on the methods described for the cultivation of Penicillium sp. 8PKH.

-

5.1.1. Materials

-

Potato Dextrose Agar (PDA) for initial culture.

-

Czapek-Dox broth for liquid fermentation:

-

NaNO₃: 3.0 g/L

-

K₂HPO₄: 1.0 g/L

-

KCl: 0.5 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

FeSO₄·7H₂O: 0.01 g/L

-

Sucrose: 30.0 g/L

-

-

Erlenmeyer flasks (250 mL)

-

Sterile water

-

-

5.1.2. Protocol

-

Inoculate a PDA plate with spores of the Penicillium strain and incubate at 25°C for 7 days.

-

Prepare Czapek-Dox broth and autoclave at 121°C for 20 minutes.

-

Aseptically transfer a small agar disc of the mature fungal culture into a 250 mL Erlenmeyer flask containing 100 mL of Czapek-Dox broth.

-

Incubate the liquid culture at room temperature (approximately 22-25°C) under static conditions for 14 days.

-

Extraction of Non-Polar Metabolites

-

5.2.1. Materials

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Rotary evaporator

-

-

5.2.2. Protocol

-

After the incubation period, separate the fungal mycelium from the culture broth by filtration.

-

Combine the mycelium and the filtrate and extract three times with an equal volume of ethyl acetate in a separatory funnel.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract in vacuo using a rotary evaporator to obtain the crude non-polar extract.

-

GC-MS Analysis for Identification and Quantification of 9,12-Octadecadienal

This protocol is a generalized procedure for the analysis of fatty aldehydes and would require the use of an authentic standard for 9,12-Octadecadienal for confirmation and quantification. Derivatization is often recommended to improve the chromatographic properties and sensitivity of aldehyde detection.

-

5.3.1. Materials

-

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for derivatization.

-

Pyridine

-

Hexane (HPLC grade)

-

Internal standard (e.g., heptadecanal)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

-

-

5.3.2. Derivatization Protocol

-

Dissolve a known amount of the crude extract in a small volume of pyridine.

-

Add a solution of PFBHA in pyridine and heat at 70°C for 30 minutes to form the PFB-oxime derivative.

-

After cooling, partition the derivatives between hexane and water.

-

Collect the hexane layer containing the derivatized aldehydes for GC-MS analysis.

-

-

5.3.3. GC-MS Parameters (Representative)

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a flow rate of 1 mL/min

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 10 minutes.

-

MS Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 50-550

-

-

5.3.4. Quantification

-

Prepare a calibration curve using an authentic standard of 9,12-Octadecadienal derivatized in the same manner.

-

Add a known concentration of an internal standard to both the samples and the calibration standards.

-

Quantify the amount of 9,12-Octadecadienal in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Diagram of the Experimental Workflow

Caption: Workflow for the analysis of 9,12-Octadecadienal.

Future Directions and Conclusion

The discovery of 9,12-Octadecadienal in Penicillium sp. opens a new avenue for research into fungal secondary metabolism and chemical ecology. Key areas for future investigation include:

-

Quantitative Analysis: Determining the production yields of 9,12-Octadecadienal under various culture conditions to understand the regulation of its biosynthesis.

-

Bioactivity Screening: Assessing the antimicrobial, antifungal, and other biological activities of purified 9,12-Octadecadienal to explore its potential for drug development.

-

Genetic and Enzymatic Studies: Identifying and characterizing the specific lipoxygenase and hydroperoxide lyase genes and enzymes responsible for its production in Penicillium.

-

Elucidation of Signaling Pathways: Investigating the precise role of 9,12-Octadecadienal in fungal signaling to understand its function in sporulation, development, and mycotoxin production.

A Comprehensive Technical Guide to the Chemical Synthesis of (9Z,12Z)-9,12-Octadecadienal

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z,12Z)-9,12-Octadecadienal, also known as linolealdehyde, is an unsaturated fatty aldehyde derived from the oxidation of linoleic acid. This bioactive molecule is of significant interest to researchers in various fields, including drug development and cellular signaling, due to its role in physiological and pathological processes. This technical guide provides an in-depth overview of the primary chemical synthesis routes for preparing (9Z,12Z)-9,12-Octadecadienal, offering detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and related biological pathways.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of (9Z,12Z)-9,12-Octadecadienal is presented in the table below. Accurate characterization using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is crucial for confirming the identity and purity of the synthesized compound.[1]

| Property | Value |

| Molecular Formula | C₁₈H₃₂O |

| Molecular Weight | 264.45 g/mol [1] |

| IUPAC Name | (9Z,12Z)-octadeca-9,12-dienal |

| CAS Number | 26537-70-2 |

| Appearance | Colorless oil |

| Boiling Point | ~153-154 °C at 0.4 kPa |

| Density | ~0.8612 g/cm³ |

Note: Some physical properties are estimated based on related compounds.

Synthetic Pathways

The chemical synthesis of (9Z,12Z)-9,12-Octadecadienal primarily originates from two readily available precursors: linoleic acid and its corresponding alcohol, linoleyl alcohol. The main strategies involve the selective oxidation of the alcohol or the partial cleavage of the diene system in the fatty acid.

Caption: Overview of synthetic routes to (9Z,12Z)-9,12-Octadecadienal.

Experimental Protocols

Method 1: Oxidation of Linoleyl Alcohol

A common and effective method for the synthesis of (9Z,12Z)-9,12-Octadecadienal is the oxidation of the corresponding primary alcohol, (9Z,12Z)-9,12-octadecadien-1-ol (linoleyl alcohol). Several mild oxidation protocols can be employed to achieve this transformation with high selectivity, minimizing over-oxidation to the carboxylic acid.

PCC is a versatile and selective oxidizing agent for converting primary alcohols to aldehydes.[2][3][4] The reaction is typically performed in an anhydrous chlorinated solvent.

-

Materials:

-

(9Z,12Z)-9,12-Octadecadien-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Celite® or silica gel

-

-

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) and Celite® in anhydrous DCM, add a solution of (9Z,12Z)-9,12-octadecadien-1-ol (1 equivalent) in anhydrous DCM at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine. This method is known for its mild conditions and high yields.

-

Materials:

-

(9Z,12Z)-9,12-Octadecadien-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution and stir for 15 minutes.

-

Add a solution of (9Z,12Z)-9,12-octadecadien-1-ol (1 equivalent) in anhydrous DCM dropwise to the reaction mixture and stir for 30 minutes at -78 °C.

-

Add triethylamine (5 equivalents) to the mixture and allow it to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting aldehyde by column chromatography.

-

DMP is a hypervalent iodine reagent that offers a mild and efficient method for oxidizing alcohols to aldehydes.

-

Materials:

-

(9Z,12Z)-9,12-Octadecadien-1-ol

-

Dess-Martin Periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Dissolve (9Z,12Z)-9,12-octadecadien-1-ol (1 equivalent) in anhydrous DCM.

-

Add Dess-Martin Periodinane (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir vigorously until the layers are clear.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product via column chromatography.

-

Method 2: Ozonolysis of Linoleic Acid

Ozonolysis provides a direct route to aldehydes from alkenes. To obtain (9Z,12Z)-9,12-Octadecadienal from linoleic acid, selective cleavage of one of the double bonds is necessary, or a non-selective cleavage followed by a complex purification. A reductive workup is crucial to prevent the formation of carboxylic acids.[5]

-

Materials:

-

Linoleic acid

-

Ozone (O₃)

-

Methanol or Dichloromethane (solvent)

-

Dimethyl sulfide (DMS) or Triphenylphosphine (PPh₃)

-

-

Procedure:

-

Dissolve linoleic acid (1 equivalent) in a suitable solvent (e.g., methanol or DCM) and cool to -78 °C.

-

Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with nitrogen or argon to remove the excess ozone.

-

Add a reducing agent such as dimethyl sulfide (2 equivalents) or triphenylphosphine (1.2 equivalents) to the reaction mixture at -78 °C.

-

Allow the mixture to warm to room temperature and stir for several hours.

-

Remove the solvent under reduced pressure.

-

The resulting mixture of aldehydes will require careful purification by column chromatography to isolate (9Z,12Z)-9,12-Octadecadienal. Note: Ozonolysis of linoleic acid will produce a mixture of aldehydes, including hexanal and 9-oxononanoic acid, in addition to the desired product.

-

Purification and Characterization

Purification of the synthesized (9Z,12Z)-9,12-Octadecadienal is typically achieved by silica gel column chromatography.[6] Due to the potential for aldehydes to undergo acid-catalyzed side reactions on silica gel, it is often beneficial to use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or to use an alternative stationary phase like alumina.[7]

-

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (230-400 mesh) or deactivated silica gel.

-

Eluent: A gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) is a common starting point. The optimal solvent system should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial eluent and pack the column.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC and combine those containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified (9Z,12Z)-9,12-Octadecadienal.

-

-

-

Characterization Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (δ 9.7-9.8 ppm), vinylic protons (δ 5.3-5.5 ppm), and the bis-allylic protons (δ ~2.8 ppm).

-

¹³C NMR (CDCl₃): The carbon NMR spectrum should display a signal for the carbonyl carbon around 202 ppm, along with signals for the olefinic carbons between 127 and 131 ppm.

-

Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z 264.4.[8]

-

Associated Biological Pathways and Experimental Workflows

(9Z,12Z)-9,12-Octadecadienal is a product of lipid peroxidation and is implicated in various signaling pathways, particularly those related to inflammation. The precursor, linoleic acid, is known to induce pro-inflammatory responses in various cell types.

Caption: Linoleic acid-induced pro-inflammatory signaling pathway.[1][9]

Caption: General experimental workflow for the synthesis of linolealdehyde.

Conclusion

This technical guide outlines robust and reproducible methods for the chemical synthesis of (9Z,12Z)-9,12-Octadecadienal. The choice of synthetic route will depend on the available starting materials, desired scale, and the specific requirements for purity. The oxidation of linoleyl alcohol offers a more direct and often higher-yielding approach compared to the ozonolysis of linoleic acid, which typically results in a mixture of products requiring extensive purification. Careful execution of the described protocols and purification techniques is essential for obtaining high-purity (9Z,12Z)-9,12-Octadecadienal for research and development applications.

References

- 1. Linoleic acid induces human ovarian granulosa cell inflammation and apoptosis through the ER-FOXO1-ROS-NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ozonation of unsaturated fatty acids: Aldehydes and hydrogen peroxide as products and possible mediators of ozone toxicity (Journal Article) | OSTI.GOV [osti.gov]

- 3. uef.fi [uef.fi]

- 4. researchgate.net [researchgate.net]

- 5. Interaction of aldehydes derived from lipid peroxidation and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotage.com [biotage.com]

- 7. researchgate.net [researchgate.net]

- 8. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9,12-Octadecadienal: Properties, Protocols, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,12-Octadecadienal, a polyunsaturated fatty aldehyde, is a derivative of the essential fatty acid linoleic acid. This document provides a comprehensive overview of the physical and chemical properties of 9,12-Octadecadienal, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, with a focus on its emerging role in modulating key cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers in the fields of lipidomics, drug discovery, and cellular biology.

Core Physical and Chemical Properties

9,12-Octadecadienal is an 18-carbon aldehyde with two double bonds, making it a reactive molecule with diverse chemical functionalities. A summary of its key physical and chemical properties is presented in Table 1. It is important to note that while some experimental data is available, many of the physical properties are predicted values from computational models.

Table 1: Physical and Chemical Properties of 9,12-Octadecadienal

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₂O | --INVALID-LINK-- |

| Molecular Weight | 264.45 g/mol | --INVALID-LINK-- |

| CAS Number | 26537-70-2 | --INVALID-LINK-- |

| Appearance | Not available (likely a colorless to pale yellow liquid) | Inferred |

| Boiling Point | ~345.9 °C at 760 mmHg (Predicted) | ChemSpider |

| Melting Point | Not available | |

| Density | 0.86 g/cm³ (Predicted) | ChemSpider |

| Refractive Index | 1.47 (Predicted) | ChemSpider |

| Vapor Pressure | 1.2E-05 mmHg at 25°C (Predicted) | ChemSpider |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform. | Inferred |

| logP (Octanol-Water Partition Coefficient) | 6.0 (Predicted) | ChemSpider |

Chemical Reactivity and Stability

The chemical reactivity of 9,12-Octadecadienal is primarily dictated by its aldehyde functional group and the two cis-double bonds.

-

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 9,12-octadecadienoic acid (linoleic acid).

-

Reduction: The aldehyde can be reduced to the primary alcohol, 9,12-octadecadienol (linoleyl alcohol).

-

Stability: As an unsaturated aldehyde, it is susceptible to oxidation and polymerization, particularly when exposed to air, light, and heat. It is recommended to store the compound under an inert atmosphere at low temperatures.

Experimental Protocols

Synthesis of 9,12-Octadecadienal via Swern Oxidation of Linoleyl Alcohol

This protocol describes a common and mild method for the oxidation of a primary alcohol to an aldehyde.

Materials:

-

Linoleyl alcohol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Dry ice/acetone bath

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Dissolve oxalyl chloride (1.1 eq) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel. Stir the mixture for 15 minutes.

-

Add a solution of linoleyl alcohol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture. Continue stirring for 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq) dropwise to the flask. The reaction mixture will become a thick white slurry.

-

After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 9,12-Octadecadienal.

Purification by Silica Gel Column Chromatography

Materials:

-

Crude 9,12-Octadecadienal

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Collection tubes

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude 9,12-Octadecadienal in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the pure 9,12-Octadecadienal and evaporate the solvent under reduced pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for fatty acid derivative analysis (e.g., DB-23 or equivalent).

Procedure:

-

Sample Preparation: Dissolve a small amount of purified 9,12-Octadecadienal in a suitable solvent (e.g., hexane or dichloromethane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 150 °C, hold for 1 min, then ramp to 250 °C at 10 °C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Analysis: Identify the 9,12-Octadecadienal peak based on its retention time and mass spectrum, which will show a characteristic molecular ion peak (m/z 264) and fragmentation pattern.

Biological Activity and Signaling Pathways

Recent research suggests that 9,12-Octadecadienal may play a role in modulating inflammatory responses. While direct evidence is still emerging, studies on extracts containing this aldehyde point towards its potential to inhibit key pro-inflammatory signaling pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. 9,12-Octadecadienal is hypothesized to interfere with this pathway, potentially by inhibiting the degradation of IκB, thereby preventing NF-κB activation.

References

The Biological Role of 9,12-Octadecadienal in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,12-Octadecadienal, a polyunsaturated fatty aldehyde derived from the oxidative metabolism of linoleic acid, is emerging as a bioactive lipid with significant roles in cellular signaling.[1] Found in a variety of natural sources, from plants to insects where it can act as a pheromone, this molecule is gaining attention for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.[1][2] This technical guide provides an in-depth overview of the current understanding of 9,12-Octadecadienal's function in cell signaling. While direct research on this specific aldehyde is still developing, this document draws upon evidence from structurally and biosynthetically related oxidized fatty acids to elucidate its probable mechanisms of action, focusing on key inflammatory and metabolic pathways such as NF-κB, MAPK, and PPAR. This guide also furnishes detailed experimental protocols, adapted from studies on these related molecules, to facilitate further investigation into the precise biological functions of 9,12-Octadecadienal.

Introduction

9,12-Octadecadienal is an 18-carbon polyunsaturated fatty aldehyde, characterized by the presence of two double bonds at the 9th and 12th carbon positions and a terminal aldehyde group.[2] It is a product of linoleic acid oxidation, a process often initiated by lipoxygenase enzymes.[1] Its structural similarity to other well-characterized signaling lipids suggests its involvement in a range of cellular processes. Preliminary research on extracts containing 9,12-Octadecadienal points towards its potential to modulate inflammatory responses, making it a molecule of interest for drug development in the context of inflammatory diseases.[1][2]

Biosynthesis and Metabolism

The primary precursor for the biosynthesis of 9,12-Octadecadienal is linoleic acid, an essential omega-6 fatty acid.[1] The conversion is catalyzed by lipoxygenases, which introduce a hydroperoxy group into the linoleic acid backbone.[1] This intermediate can then be further metabolized to form the aldehyde. In cellular systems, 9,12-Octadecadienal can be oxidized to its corresponding carboxylic acid, 9,12-octadecadienoic acid (linoleic acid), by aldehyde dehydrogenases, integrating it back into fatty acid metabolism.[1]

Core Signaling Pathways

While direct studies on 9,12-Octadecadienal are limited, research on structurally similar oxidized linoleic acid derivatives, such as 8-oxo-9-octadecenoic acid and various keto-octadecadienoic acids, provides a strong basis for predicting its signaling roles.

Inhibition of Pro-inflammatory Pathways: NF-κB and MAPK

Extracts containing 9,12-Octadecadienal have been noted for their anti-inflammatory properties, which are often attributed to the modulation of the NF-κB and MAPK signaling pathways.[1] These pathways are central regulators of the expression of pro-inflammatory genes.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2. It is hypothesized that 9,12-Octadecadienal, much like its keto-acid counterparts, can inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

-

MAPK (Mitogen-Activated Protein Kinase): The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Upon LPS stimulation in macrophages, these kinases are phosphorylated and activated, leading to the activation of transcription factors that promote the expression of inflammatory mediators. Structurally related compounds have been shown to suppress the phosphorylation of ERK and JNK in response to LPS, suggesting a similar mechanism for 9,12-Octadecadienal.

Activation of Metabolic Pathways: PPARα

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a key regulator of lipid metabolism. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation. Several oxidized derivatives of linoleic acid have been identified as potent PPARα agonists. It is plausible that 9,12-Octadecadienal or its oxidized metabolite, 9,12-octadecadienoic acid, can also bind to and activate PPARα, thereby influencing lipid metabolism.

Quantitative Data

| Parameter | Description | Target Pathway/Molecule | Recommended Assay |

| IC50 | Concentration of 9,12-Octadecadienal that inhibits 50% of the maximal response. | NF-κB activation, MAPK phosphorylation, Pro-inflammatory cytokine production (TNF-α, IL-6), NO production. | Luciferase Reporter Assay, Western Blot, ELISA, Griess Assay. |

| EC50 | Concentration of 9,12-Octadecadienal that produces 50% of the maximal response. | PPARα activation, Target gene expression (e.g., CPT1A). | Luciferase Reporter Assay, qPCR. |

| LDH Release | Lactate dehydrogenase release as a measure of cytotoxicity. | General cellular health. | LDH Assay. |

| MTT Assay | Measures cell metabolic activity as an indicator of cell viability. | General cellular health. | MTT Assay. |

Experimental Protocols

The following protocols are adapted from studies on structurally related oxidized fatty acids and can be used as a starting point for investigating the effects of 9,12-Octadecadienal.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is a suitable model for studying inflammation.

-